molecular formula C10H8BrClO3 B1329951 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid CAS No. 35158-39-5

3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid

Cat. No. B1329951
CAS RN: 35158-39-5
M. Wt: 291.52 g/mol
InChI Key: IGOYRYSKKLREIH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid” would be characterized by the presence of bromine and chlorine atoms, as well as a carboxylic acid group . The exact arrangement of these groups would depend on the specific synthesis method used .


Chemical Reactions Analysis

The reactivity of “3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid” would likely be influenced by the presence of the bromine and chlorine atoms, as well as the carboxylic acid group . These groups could potentially participate in a variety of chemical reactions .

Scientific Research Applications

Structural Analysis and Reactivity Studies

This compound has been utilized in structural analysis through single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis. These methods provide insights into the molecule’s shape, properties within its crystalline environment, and intermolecular interactions . Conceptual Density Functional Theory (DFT) is applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, enhancing our understanding of the compound’s chemical reactivity properties .

Design and Development of New Materials

The intricate molecular architecture of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is enriched by distinct functional groups, making it a valuable candidate for the design and development of new materials. Its ethylidene bridge and aromatic character contribute to π–π stacking ability, which is crucial in material science .

Catalytic Protodeboronation

In organic synthesis, catalytic protodeboronation is a critical reaction. This compound can potentially be used in the protodeboronation of pinacol boronic esters, leading to formal anti-Markovnikov hydromethylation of alkenes. Such transformations are valuable for the synthesis of complex molecules like δ-®-coniceine and indolizidine 209B .

Synthesis of Indole Derivatives

Indole derivatives are prevalent in natural products and pharmaceuticals. 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid could be a precursor in the Fischer indole synthesis, which is a method to synthesize tricyclic indole structures. These structures are key intermediates in the synthesis of more complex molecules .

Pharmaceutical Chemistry

The compound’s ability to form stable crystalline structures with distinct functional groups makes it a candidate for pharmaceutical applications. Its reactivity and structural features can be leveraged in the synthesis of novel pharmaceuticals, especially those involving 1,2,4-triazole systems .

Supramolecular Chemistry

The energy framework calculations derived from the compound’s structure can be used to understand the varied types of energies contributing to the supramolecular architecture. This is particularly useful in the study of molecular self-assembly and the design of molecular machines .

Computational Chemistry

The compound serves as a model for computational studies to predict chemical reactivity. The use of Conceptual DFT and related methodologies allows for the exploration of structure-reactivity relationships, aiding in the computational design of new compounds with desired reactivity profiles .

Advanced Material Science

Due to its aromatic character and the presence of multiple functional groups, 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid can be used in the development of advanced materials. Its properties may be exploited in creating materials with specific electronic or photonic characteristics .

properties

IUPAC Name

3-bromo-4-(4-chlorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClO3/c11-8(5-9(13)14)10(15)6-1-3-7(12)4-2-6/h1-4,8H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOYRYSKKLREIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(CC(=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956603
Record name 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid

CAS RN

35158-39-5
Record name β-Bromo-4-chloro-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Bromo-3-(4-chlorobenzoyl)propionic acid
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Record name 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid
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Record name 3-bromo-3-(4-chlorobenzoyl)propionic acid
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Record name 3-Bromo-3-(4-chlorobenzoyl)propionic acid
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Synthesis routes and methods

Procedure details

Bromine (2.6 ml) was added dropwise to a solution of 3-(4-chlorobenzoyl)propionic acid (10.6 g) in ethyl ether (200 ml) under stirring. The ethyl ether was distilled off to give 3-bromo-3-(4-chlorobenzoyl)propionic acid. Acetamide (30 g) was added thereto, and the mixture was heated with stirring on an oil bath at 140° C. for an hour. Water was added and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was then distilled off and the resulting crystalline precipitate was collected by filtration and washed with ethyl ether to give crystals of 4-(4-chlorophenyl)-2-methyloxazole-5-acetic acid, yield 3.9 g (31.1%). Recrystallization from ethanol gave needles, yield 3.5 g (27.9%), m.p. 215°-216° C.
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid
Reactant of Route 2
3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid

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